ethyl 2,4-difluoropyrimidine-5-carboxylate
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Overview
Description
It is characterized by its molecular formula C7H6F2N2O2 and a molecular weight of 188.1. This compound is part of the pyrimidine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with 2,4-difluorobenzaldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and esterification reactions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2,4-difluoropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Ethyl 2,4-dibromopyrimidine-5-carboxylate
- Ethyl 2,4-diiodopyrimidine-5-carboxylate
Uniqueness
Ethyl 2,4-difluoropyrimidine-5-carboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chlorinated, brominated, or iodinated analogs .
Properties
CAS No. |
2648945-04-2 |
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Molecular Formula |
C7H6F2N2O2 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
ethyl 2,4-difluoropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6F2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3 |
InChI Key |
UFMHKLQQOYXBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1F)F |
Purity |
95 |
Origin of Product |
United States |
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